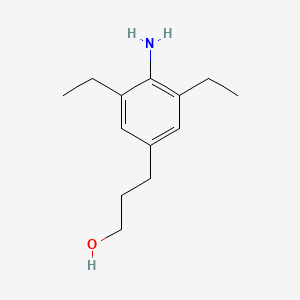

3-(4-Amino-3,5-diethylphenyl)propan-1-OL

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

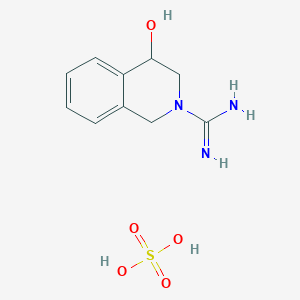

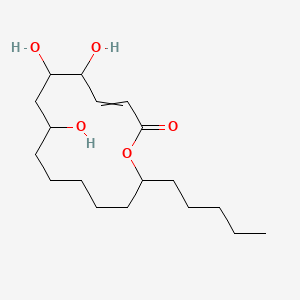

“3-(4-Amino-3,5-diethylphenyl)propan-1-OL” is a chemical compound with the molecular formula C13H21NO . It has a molecular weight of 207.31 . The compound is also known by other synonyms such as “4-Amino-3,5-diethyl-benzenepropanol” and "Benzenepropanol, 4-amino-3,5-diethyl-" .

Molecular Structure Analysis

The molecular structure of “3-(4-Amino-3,5-diethylphenyl)propan-1-OL” can be represented by the SMILES notation: “CCc1cc (CCCO)cc (CC)c1N” and the InChI notation: "InChI=1S/C13H21NO/c1-3-11-8-10 (6-5-7-15)9-12 (4-2)13 (11)14/h8-9,15H,3-7,14H2,1-2H3" .Aplicaciones Científicas De Investigación

Cardioselective Beta-Adrenoceptor Blocking Agents

A series of beta-adrenoceptor blocking agents, including derivatives similar to 3-(4-Amino-3,5-diethylphenyl)propan-1-OL, have been synthesized and evaluated for their affinity to beta-1 and beta-2-adrenoceptors. These compounds have demonstrated substantial cardioselectivity, making them potentially useful in the development of treatments for cardiovascular diseases. The addition of specific substituents to these molecules can significantly increase their affinity for the beta-1-adrenoceptor, highlighting their relevance in pharmacological research focused on heart conditions (Rzeszotarski et al., 1979).

Corrosion Inhibition

Tertiary amines derived from compounds structurally related to 3-(4-Amino-3,5-diethylphenyl)propan-1-OL have been synthesized and shown to inhibit carbon steel corrosion effectively. These amines form a protective layer on the metal surface, acting as anodic inhibitors and demonstrating significant potential for industrial applications, particularly in environments where metal components are exposed to corrosive agents. This property is especially relevant for the development of new materials and technologies aimed at enhancing the durability and lifespan of metal structures and components (Gao et al., 2007).

Asymmetric Synthesis and Pharmaceutical Applications

The enzymatic resolution of 3-amino-3-phenylpropan-1-ol derivatives, which are structurally similar to the compound of interest, has been explored for the asymmetric synthesis of valuable pharmaceutical intermediates. These studies have enabled the efficient production of (S)-dapoxetine, an important medication, with high yield and enantiomeric excess. Such research underscores the potential of these chemical frameworks in the synthesis of chirally pure compounds, which are crucial in the development of medications with improved efficacy and reduced side effects (Torre et al., 2006).

Propiedades

IUPAC Name |

3-(4-amino-3,5-diethylphenyl)propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO/c1-3-11-8-10(6-5-7-15)9-12(4-2)13(11)14/h8-9,15H,3-7,14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEAUOADZGGZCFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC(=C1N)CC)CCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30652430 |

Source

|

| Record name | 3-(4-Amino-3,5-diethylphenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Amino-3,5-diethylphenyl)propan-1-OL | |

CAS RN |

1076198-78-1 |

Source

|

| Record name | 3-(4-Amino-3,5-diethylphenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-4-[(ethoxycarbonothioyl)sulfanyl]benzoic acid](/img/structure/B562492.png)

![tert-butyl N-[2-(dimethylamino)ethyl]carbamate](/img/structure/B562494.png)

![N-Des-t-boc-N-2-[2-methyl-1-(4-methoxyphenyl)methoxy]propyloxycarbonxyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel](/img/structure/B562499.png)

![3-(t-Boc)-2,2-dimethyl-4-phenyl-1,3-oxazolidin-5-yl]formic Acid Ethyl Ester](/img/structure/B562501.png)

![2-[Methyl-1-(4-methoxyphenyl)methoxy]propyl-4'-nitrophenyl Carbonate](/img/structure/B562502.png)